ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS No.: 17288-32-3
Cat. No.: VC21256447
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate - 17288-32-3](/images/no_structure.jpg)
Specification
CAS No. | 17288-32-3 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-7(12-9)4-3-5-11-8/h3-6,12H,2H2,1H3 |
Standard InChI Key | NOWHXIDXMNNYBL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(N1)C=CC=N2 |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC=N2 |
Introduction
Chemical Structure and Properties
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 17288-32-3) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.199 g/mol . The structure features a pyrrole ring fused to a pyridine ring, creating a bicyclic system, with a carboxylic ester group at the 2-position.
Physical Properties
The compound typically appears as a white to off-white solid with a melting point of 179-181°C . Other physical properties include:
Property | Value | Reference |
---|---|---|
Density | 1.3±0.1 g/cm³ | |
Boiling Point | 355.9±22.0°C at 760 mmHg | |
Melting Point | 179-181°C | |
Flash Point | 169.1±22.3°C | |
LogP | 1.74 | |
Vapor Pressure | 0.0±0.8 mmHg at 25°C | |
Index of Refraction | 1.628 |
Structural Features
The compound's structure combines nitrogen-containing heterocycles that enhance its ability to interact with biological targets . The pyrrolo[3,2-b]pyridine core represents a privileged structure in medicinal chemistry, with the ethyl ester group providing a handle for further chemical modifications.
Synthesis and Preparation Methods
Multiple synthetic routes have been developed for the preparation of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, demonstrating its significance in chemical research.
Reaction Conditions and Yields
The synthesis conditions significantly impact the yield and purity of the final product. Key reaction parameters include:
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
NMR Spectroscopy
¹H NMR data (DMSO-d6): δ 1.36 (t, J=7.0 Hz, 3H); 4.37 (q, J=7.0 Hz, 2H); 7.20 (broad s, 1H); 7.27 (dd, J=4.5 and 8.5 Hz, 1H); 7.84 (broad d, J=8.5 Hz, 1H); 8.45 (dd, J=1.5 and 4.5 Hz, 1H); 12.15 (broad m, 1H) .
¹³C NMR data (500 MHz, DMSO) for the acid derivative: δ 161.4 (s), 138.0 (s), 136.1 (s), 135.8 (s), 132.7 (s), 128.6 (s), 119.6 (s), 101.2 (s) .
Alternative ¹H NMR data (CDCl3): 1.44 (3H, t), 4.45 (2H, q), 7.25 (1H, dd), 7.39 (1H, s), 7.75 (1H, dd), 8.57 (1H, dd), 8.98 (1H, s) .
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound:
Biological Activities
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate and its derivatives exhibit diverse biological activities, making them valuable candidates for drug development.
FGFR Inhibition
A significant biological activity of pyrrolo[3,2-b]pyridine derivatives is their inhibition of fibroblast growth factor receptors (FGFRs), which play crucial roles in tumor proliferation and survival.
While this data specifically refers to the pyrrolo[2,3-b]pyridine isomer (compound 4h), it demonstrates the potential of this structural class. Compound 4h exhibited FGFR1-4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively .
Anticancer Activity
The anticancer properties of pyrrolo[3,2-b]pyridine derivatives have been investigated against various cancer cell lines:
Activity | Target Cells | IC₅₀ Value | Reference |
---|---|---|---|
Anticancer Activity | HeLa, SGC-7901, MCF-7 cells | 0.12 - 0.21 μM | |
Breast Cancer Inhibition | 4T1 cells | Not specified |
Research shows that these compounds can inhibit cancer cell proliferation and induce apoptosis. Additionally, derivatives have demonstrated the ability to inhibit migration and invasion of breast cancer cells .
Antimicrobial Activity
Pyrrolo[3,2-b]pyridine derivatives also exhibit antimicrobial properties:
Activity | Target Bacteria | MIC Value | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 3.125 μg/mL | |
Antimicrobial | Escherichia coli | Not specified |
Structure-Activity Relationships
Understanding the relationships between structural modifications and biological activity is crucial for optimizing the properties of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives.
Functional Group Influence
The ethyl ester group at the 2-position serves as a versatile handle for further modifications. Hydrolysis to the corresponding carboxylic acid (1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, CAS: 17288-35-6) provides an intermediate for additional derivatization .
Conversion to amides has been documented with varying reaction conditions:
Positional Isomerism
While the focus of this article is on ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, it's worth noting that its positional isomer, ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, has been more extensively studied . The difference in fusion pattern between the pyrrole and pyridine rings can significantly affect biological activities and binding profiles to target proteins.
Research Applications
The versatile structure of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate makes it valuable in various research domains.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key intermediate for developing:
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Antimicrobial agents with activity against drug-resistant bacteria
Synthetic Chemistry
From a synthetic chemistry perspective, ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate represents an important building block for:
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Developing libraries of heterocyclic compounds
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Exploring structure-activity relationships in drug discovery
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Creating new materials with specific optical or electronic properties
Pharmacological Studies
Pharmacological research using this compound and its derivatives has revealed:
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Cellular pathways affected by heterocyclic compounds
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Structure-based design of targeted therapeutics
Comparison with Similar Compounds
Understanding how ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate compares to related structures provides valuable insights for research and development.
Structural Analogs
Functional Activity Comparison
Comparative studies of these structural analogs have revealed different biological activity profiles:
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JAK (Janus kinase) inhibition: Pyrrolo[2,3-b]pyridine derivatives have been specifically developed as JAK3 inhibitors for immunomodulation
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FGFR inhibition: Both positional isomers show activity, with specific derivatives exhibiting nanomolar potency
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Metabolic stability: Structure modifications significantly impact liver microsomal stability and pharmacokinetic properties
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